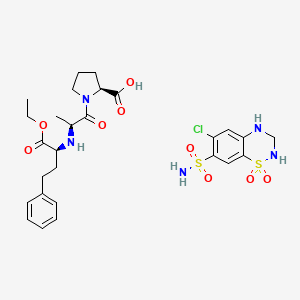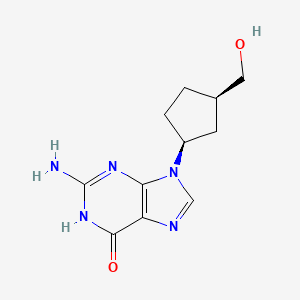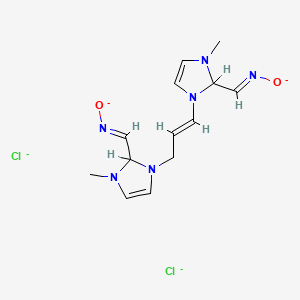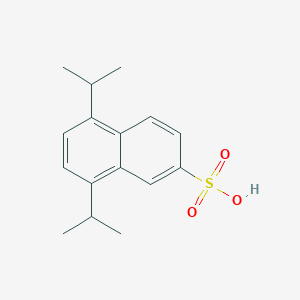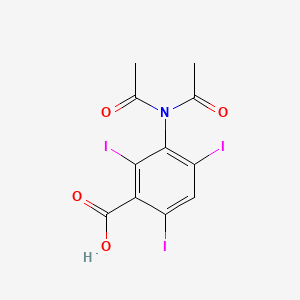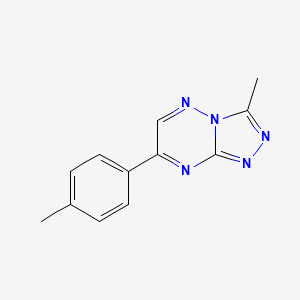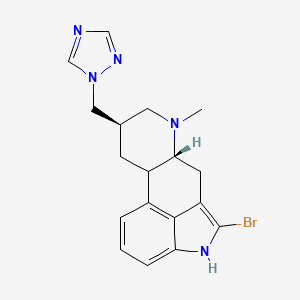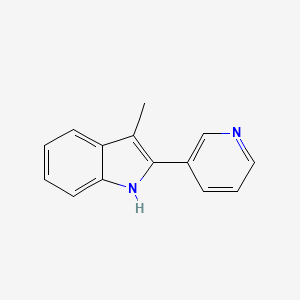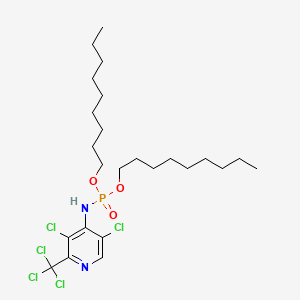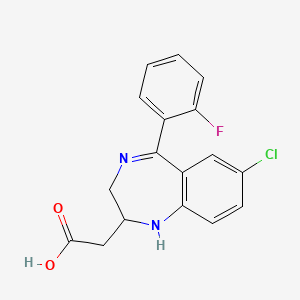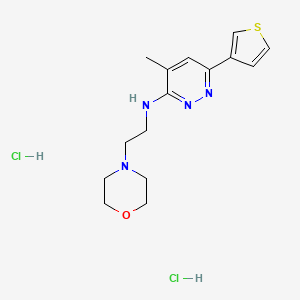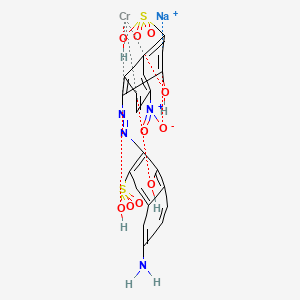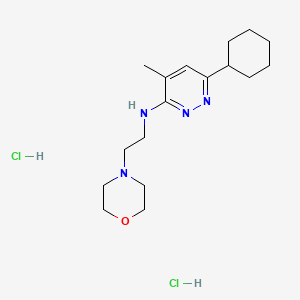
4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with the molecular formula C17H28N4O*2ClH and a molecular weight of 377.357 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride involves several stepsThe final step involves the formation of the morpholineethanamine moiety and its subsequent conversion to the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the pyridazine ring can be substituted with other functional groups.
Scientific Research Applications
4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study various biological processes.
Medicine: It has potential therapeutic applications and is being investigated for its pharmacological properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride can be compared with other similar compounds, such as:
- 4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, monohydrochloride
- 4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, free base
These compounds share similar structural features but differ in their salt forms or the presence of additional functional groups. The uniqueness of this compound lies in its specific chemical properties and applications .
Properties
CAS No. |
94221-58-6 |
|---|---|
Molecular Formula |
C17H30Cl2N4O |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
6-cyclohexyl-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H28N4O.2ClH/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21;;/h13,15H,2-12H2,1H3,(H,18,20);2*1H |
InChI Key |
KZJINYKWJPQATL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3CCCCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


